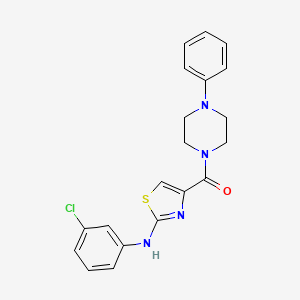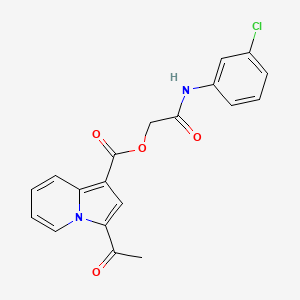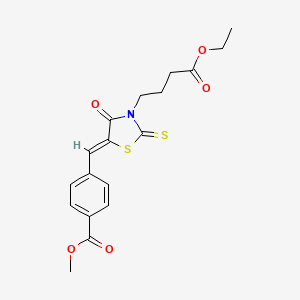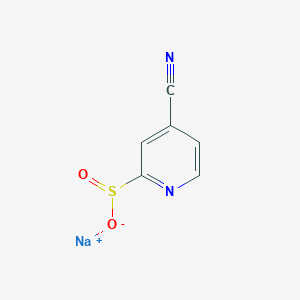![molecular formula C18H32N4O2 B2466110 N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide CAS No. 1311979-74-4](/img/structure/B2466110.png)
N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields of research. This compound is also known as CPP-115, and it is a derivative of the GABAergic neurotransmitter, γ-aminobutyric acid (GABA). The compound has been shown to have a positive effect on GABA metabolism, which has potential implications for the treatment of various neurological disorders.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide involves the inhibition of the enzyme, GABA transaminase (GABA-T). GABA-T is responsible for the metabolism of GABA, which is an inhibitory neurotransmitter in the brain. By inhibiting GABA-T, N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide increases the levels of GABA in the brain, which has a calming effect and can potentially reduce the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide are still being studied. However, initial studies have shown that the compound has a positive effect on GABA metabolism, which can potentially reduce the symptoms of various neurological disorders. The compound has also been shown to have a low toxicity profile, which makes it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide in lab experiments include its potential to increase the levels of GABA in the brain, which can have a calming effect and potentially reduce the symptoms of various neurological disorders. The compound also has a low toxicity profile, which makes it a promising candidate for further research.
The limitations of using N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide in lab experiments include the fact that its mechanism of action is still being studied, and its long-term effects are not yet fully understood. The compound also requires further research to determine its efficacy and safety in treating various neurological disorders.
Direcciones Futuras
There are several future directions for research on N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide. These include:
1. Further studies to understand the mechanism of action of the compound and its long-term effects.
2. Clinical trials to determine the efficacy and safety of the compound in treating various neurological disorders.
3. Studies to determine the optimal dosage and administration of the compound.
4. Research to explore the potential of the compound in treating other conditions, such as addiction and chronic pain.
5. Studies to determine the potential of the compound in combination with other drugs for the treatment of neurological disorders.
In conclusion, N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide is a synthetic compound that has potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to have a positive effect on GABA metabolism, which has potential implications for the treatment of various neurological disorders. Further research is needed to fully understand the mechanism of action of the compound and its long-term effects. Clinical trials are needed to determine the efficacy and safety of the compound in treating various neurological disorders.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide involves several steps. The first step involves the reaction of 1-cyanocyclohexane with sodium hydroxide to form the corresponding sodium salt. The sodium salt is then reacted with N-methyl-N-(2-chloroethyl)acetamide to form the intermediate compound, which is then reacted with 4-(2-ethoxyethyl)piperazine to form the final product, N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide has potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to have a positive effect on GABA metabolism, which has potential implications for the treatment of various neurological disorders, including epilepsy, anxiety, and depression.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O2/c1-3-24-14-13-21-9-11-22(12-10-21)15-17(23)20(2)18(16-19)7-5-4-6-8-18/h3-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJMESBKPVRVMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCN(CC1)CC(=O)N(C)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2466027.png)


![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2466031.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2466034.png)
![3-[(1H-indazol-7-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2466036.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2466038.png)
![4-chloro-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2466039.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2466040.png)
![N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine](/img/structure/B2466042.png)
![(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2466043.png)

